

Validated Analytical Method for Potassium Aminobenzoate: Application Notes and Protocols

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Compound of Interest

Compound Name: Potassium aminobenzoate

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This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Potassium Aminobenzoate**. The provided methodologies are based on established pharmacopeial standards and are suitable for use in quality control and drug development settings.

Application Note

Introduction

Potassium aminobenzoate (PABA), the potassium salt of para-aminobenzoic acid, is utilized for its anti-inflammatory and antifibrotic properties.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of both the active pharmaceutical ingredient (API) and finished pharmaceutical products. This application note describes a robust, validated stability-indicating HPLC method for the determination of **potassium aminobenzoate**.

Method Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C11 stationary phase with an isocratic mobile

phase consisting of a buffered aqueous solution and an organic modifier. This method effectively separates **potassium aminobenzoate** from potential impurities and degradation products.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for its intended purpose. The validation parameters, assessed according to the International Council for Harmonisation (ICH) guidelines, confirm that the method is linear, accurate, precise, specific, and robust. The system suitability criteria ensure the consistent performance of the chromatographic system.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the validated HPLC method for **potassium aminobenzoate**.

Note: The following data is illustrative of typical performance for a validated HPLC method for **potassium aminobenzoate** and should be verified for any specific application.

Validation Parameter	Typical Acceptance Criteria	Exemplary Performance Data
Linearity		
Range	80-120% of the nominal concentration	0.08 mg/mL - 0.12 mg/mL
Correlation Coefficient (r^2)	≥ 0.999	0.9998
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.5%
Precision (% RSD)		
Repeatability (n=6)	$\leq 2.0\%$	0.65%
Intermediate Precision	$\leq 2.0\%$	0.85%
Specificity	No interference at the retention time of the analyte	Peak purity > 99.5%
Limit of Detection (LOD)	Signal-to-Noise Ratio $\geq 3:1$	0.005 mg/mL
Limit of Quantification (LOQ)	Signal-to-Noise Ratio $\geq 10:1$	0.015 mg/mL
Robustness	No significant impact on results	Method is robust to minor variations in mobile phase composition, pH, and flow rate.

Experimental Protocols

1. Identification by Infrared Spectroscopy

- Objective: To confirm the identity of the **Potassium Aminobenzoate** sample.
- Methodology:
 - Prepare the sample as a potassium bromide (KBr) dispersion.
 - Record the infrared spectrum of the sample.

- Compare the recorded spectrum with the reference spectrum of USP Aminobenzoate Potassium RS. The spectra should be concordant.[3]

2. Assay by High-Performance Liquid Chromatography (HPLC)

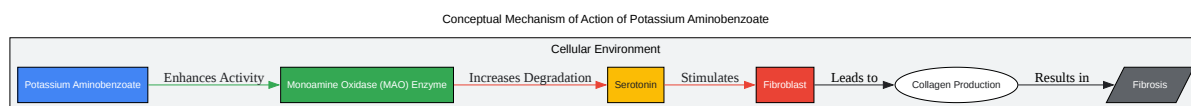
- Objective: To determine the purity of **Potassium Aminobenzoate**.
- Chromatographic System:[3]
 - Mode: Liquid Chromatography (LC)
 - Detector: UV, 280 nm
 - Column: 3.0-mm × 15-cm; 3.5-μm packing L11
 - Flow Rate: 0.35 mL/min
 - Injection Volume: 5 μL
- Reagents and Solutions:
 - Solution A (1.5% Acetic Acid): Mix 690 mL of water with 10 mL of glacial acetic acid and pass through a 0.45-μm filter.[3]
 - Mobile Phase: Methanol and Solution A (15:85).[3]
 - Standard Solution: Prepare a solution of 0.1 mg/mL of USP Aminobenzoate Potassium RS in the Mobile Phase. Sonicate to dissolve.[3]
 - Sample Solution: Prepare a solution of 0.1 mg/mL of **Potassium Aminobenzoate** in the Mobile Phase. Sonicate to dissolve.[3]
- System Suitability:
 - Sample: Standard solution.[3]
 - Requirements:
 - Tailing factor: Not more than 2.0.[3]

- Relative standard deviation (RSD): Not more than 0.73% for replicate injections.[3]
- Procedure:
 - Inject the Standard solution and the Sample solution into the chromatograph.
 - Record the peak responses.
 - Calculate the percentage of aminobenzoate potassium in the portion of the sample taken.
[3]

3. Determination of Organic Impurities

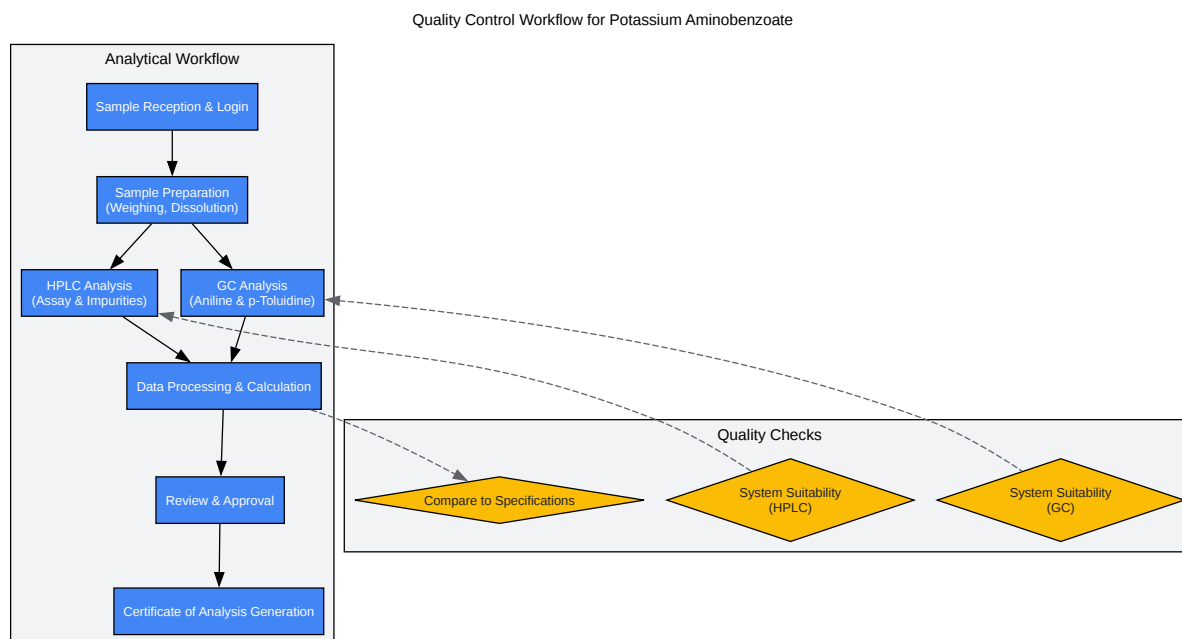
- Objective: To quantify any organic impurities present in the **Potassium Aminobenzoate** sample.
- Chromatographic System: (Refer to the HPLC system for the Assay)
- Reagents and Solutions:
 - System Suitability Solution: Prepare a solution containing 1 mg/mL of USP Aminobenzoate Potassium RS, 0.01 mg/mL of USP 4-Nitrobenzoic Acid RS, and 0.01 mg/mL of USP Benzocaine RS in a suitable diluent.[3]
- Procedure:
 - Inject the System Suitability Solution and the Sample Solution into the chromatograph.
 - The chromatogram of the System Suitability Solution should show adequate resolution between the peaks.
 - Analyze the chromatogram of the Sample Solution for any impurity peaks and calculate their concentration.

Visualizations



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Caption: Conceptual diagram of the antifibrotic mechanism of **Potassium Aminobenzoate**.



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Caption: Workflow for the quality control analysis of **Potassium Aminobenzoate**.

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